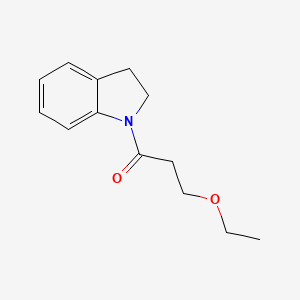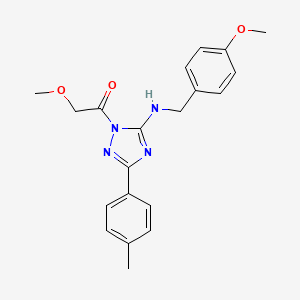
4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
描述
4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as CTMQ, is a chemical compound that has been studied for its potential therapeutic applications. CTMQ belongs to the family of quinoline derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
作用机制
The mechanism of action of 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to inhibit the activation of several signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can lead to the death of cancer cells. 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in metastasis. In animal models of neurodegenerative diseases, 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to protect against neuronal damage and improve motor function. In infectious disease models, 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit viral replication and reduce viral load.
实验室实验的优点和局限性
One advantage of using 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments is its wide range of biological activities, which make it a useful tool for studying various disease processes. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments without causing significant harm to cells or animals. However, one limitation of using 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
未来方向
There are several future directions for research on 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of interest is the development of 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone derivatives with improved solubility and bioavailability, which could increase its potential as a therapeutic agent. Another area of interest is the investigation of 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone's effects on other disease processes, such as autoimmune diseases and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone and its potential interactions with other drugs.
科学研究应用
4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroscience, and infectious diseases. In cancer research, 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In infectious disease research, 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus.
属性
IUPAC Name |
4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-22-14-9-13-16(18(24-3)17(14)23-2)11(8-15(21)20-13)10-6-4-5-7-12(10)19/h4-7,9,11H,8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEUUEHJZLSHQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(CC(=O)NC2=C1)C3=CC=CC=C3Cl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-(4-methyl-3-nitrophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4191161.png)

![N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3-(3-phenylpropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4191171.png)

![1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4191181.png)
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B4191184.png)
![methyl 4,5-dimethoxy-2-[(1-piperidinylcarbonothioyl)amino]benzoate acetate](/img/structure/B4191191.png)
![3-[4-({4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}carbonyl)phenyl]-2H-chromen-2-one](/img/structure/B4191198.png)
![4-(5-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4191206.png)
![2-[(3-{[(1-naphthyloxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4191229.png)
![1-[2-(dimethylamino)ethyl]-1H-indole-2-carbonitrile hydrochloride](/img/structure/B4191247.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4191253.png)
![1-(1H-indol-3-yl)-2-{[4-phenyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4191259.png)
